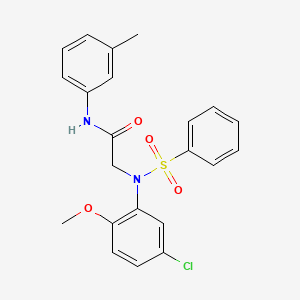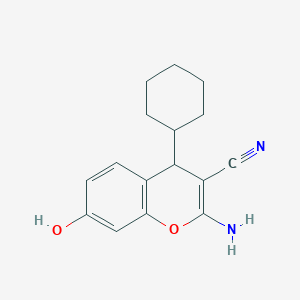![molecular formula C19H22N2O4S B5111634 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, thereby preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases. The compound also inhibits the growth of fungi and bacteria by disrupting their cell wall synthesis. Additionally, it has been found to possess anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is its potent anticancer activity. The compound has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential therapeutic applications in other diseases. The development of more water-soluble derivatives of the compound can also be explored to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a promising chemical compound with potential therapeutic applications. Its potent anticancer activity, antifungal, and antibacterial properties, as well as its anti-inflammatory and analgesic effects, make it an attractive candidate for further research. However, more studies are needed to explore its mechanism of action and to develop more efficient synthesis methods and derivatives that can overcome its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride and benzylpiperidine in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antifungal and antibacterial properties.
Propiedades
IUPAC Name |
4-benzyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-7-8-18(14-19(15)21(22)23)26(24,25)20-11-9-17(10-12-20)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJUZIYJUDXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5111587.png)


![1-(1-cyclopentyl-4-piperidinyl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5111617.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![ethyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5111654.png)